pentalenolactone D(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

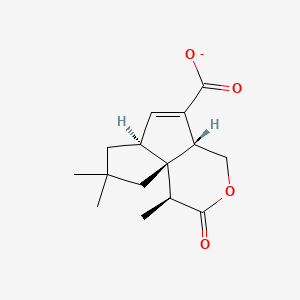

Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Pentalenolactone D(1-) has demonstrated substantial antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of various microorganisms, confirming its potential as an antibiotic agent.

- Case Study : In research conducted by Kato et al. (2021), two analogs of pentalenolactone were isolated, showing moderate antibacterial activities. The study validated the biosynthetic potential of Actinobacteria in producing terpenoids, highlighting the relevance of pentalenolactone D(1-) in natural drug discovery .

Antiviral Activity

Pentalenolactone D(1-) has been identified as an effective antiviral agent, particularly against DNA viruses such as herpes simplex virus types 1 and 2. The compound inhibits viral replication, suggesting its potential for therapeutic applications in virology.

- Research Findings : A study indicated that pentalenolactone irreversibly inactivates glyceraldehyde-3-phosphate dehydrogenase, a glycolytic enzyme targeted by the compound, leading to its antiviral effects . This mechanism underlines its potential utility in developing antiviral treatments.

Biological Mechanisms

The compound acts through specific biochemical pathways that involve the inhibition of key enzymes and cellular processes. For instance, it has been shown to inhibit vascular smooth muscle cell proliferation, which may have implications for cardiovascular health.

- Mechanism Insight : Pentalenolactone D(1-) selectively inhibits glycolytic enzymes, disrupting metabolic processes in target cells. This property is particularly relevant in cancer research where metabolic reprogramming is a hallmark of tumor cells .

Biosynthesis and Genetic Engineering

Understanding the biosynthetic pathway of pentalenolactone D(1-) has opened avenues for genetic engineering to enhance its production. Molecular cloning techniques have been employed to identify and characterize genes involved in its biosynthesis.

- Genetic Studies : Research has successfully cloned and expressed genes from Streptomyces avermitilis, elucidating the enzymatic steps leading to pentalenolactone production . This knowledge facilitates biotechnological applications where engineered strains could produce higher yields of this valuable compound.

Agricultural Applications

Given its antimicrobial properties, pentalenolactone D(1-) is also being explored for agricultural uses as a natural pesticide or fungicide. Its ability to combat plant pathogens could make it an environmentally friendly alternative to synthetic chemicals.

- Agricultural Research : The potential use of pentalenolactone derivatives in crop protection strategies has been suggested based on their biological activity against plant pathogens . Further studies are needed to evaluate their efficacy and safety in agricultural settings.

Summary Table: Applications of Pentalenolactone D(1-)

Propiedades

Fórmula molecular |

C15H19O4- |

|---|---|

Peso molecular |

263.31 g/mol |

Nombre IUPAC |

(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate |

InChI |

InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1 |

Clave InChI |

MRLXXQBBRNRWDA-LIEMUPCESA-M |

SMILES isomérico |

C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C |

SMILES canónico |

CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.